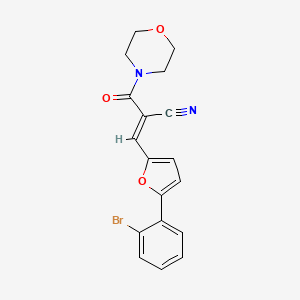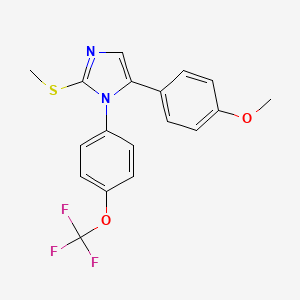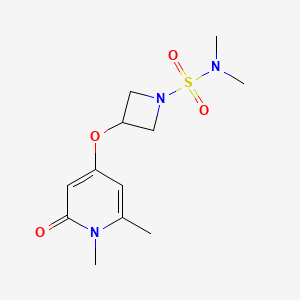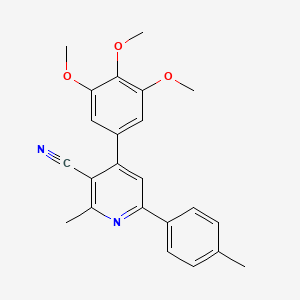![molecular formula C16H24N4O4S B2717319 N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide CAS No. 2415503-30-7](/img/structure/B2717319.png)
N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound is a member of the oxazolidinone family, which is known for its antimicrobial properties. However, N-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has unique properties that make it a promising candidate for other applications as well.
Wirkmechanismus
The mechanism of action of N-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide involves the inhibition of protein synthesis in cancer cells. This compound targets the ribosome, a cellular structure responsible for protein synthesis, and prevents its function. This leads to the accumulation of incomplete proteins, which triggers the apoptosis pathway in cancer cells.
Biochemical and Physiological Effects
N-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic activity, this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in cells. It also has antioxidant activity and can scavenge free radicals, which are harmful molecules that can damage cells and contribute to the development of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide in lab experiments is its potency. This compound has shown to be effective at low concentrations, which makes it a cost-effective option for research. However, its synthesis is complex, which can limit its availability and increase the cost of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide. One area of interest is its potential as an immunomodulatory agent. Studies have shown that this compound can modulate the immune response and enhance the activity of immune cells. This makes it a promising candidate for the treatment of autoimmune diseases and cancer immunotherapy.
Another future direction is the development of analogs of N-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide with improved properties. Researchers are exploring ways to modify the structure of this compound to enhance its potency, selectivity, and pharmacokinetics.
Conclusion
N-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide is a promising compound with potential applications in medicine and drug development. Its unique properties make it a promising candidate for the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and explore its potential in immunomodulation and analog development.
Synthesemethoden
The synthesis of N-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide involves a multi-step process that starts with the reaction of 5-methyl-3-amino-1,2-oxazole with 4-thiomorpholin-4-yloxan-4-ylmethanol. This reaction produces an intermediate product, which is then treated with oxalyl chloride and triethylamine to form the final product. The synthesis of this compound is challenging and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been extensively studied for its potential applications in medicine and drug development. One of the most promising applications is its use as an anticancer agent. Studies have shown that this compound has potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. It works by inducing apoptosis, a process that leads to programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-12-10-13(19-24-12)18-15(22)14(21)17-11-16(2-6-23-7-3-16)20-4-8-25-9-5-20/h10H,2-9,11H2,1H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTJODTXZXLHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2717237.png)

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2717240.png)

![1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2717243.png)



![5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2717249.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2717250.png)


![4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2717255.png)

